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Compound of Interest

Compound Name: Brown FK

Cat. No.: B1215824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory history and

toxicological profile of the food additive Brown FK (E154). Brown FK is a synthetic brown

mixture composed of six distinct azo dyes, supplemented with sodium chloride and/or sodium

sulfate. Historically, it was utilized to impart a stable, healthy-looking color to smoked and cured

fish, such as kippers, and some meat products, as the color did not fade or leach during

cooking. However, significant concerns regarding its safety, arising from toxicological studies

and inadequate data, have led to its prohibition in numerous countries and a re-evaluation of its

status where it was once permitted.

Regulatory Status and History
The regulatory journey of Brown FK has been marked by a progressive tightening of

restrictions globally, culminating in its prohibition in most developed nations. Key regulatory

bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the

European Food Safety Authority (EFSA), have played a pivotal role in assessing its safety.

Initially, the Scientific Committee for Food (SCF) of the European Union established an

Acceptable Daily Intake (ADI) of 0.15 mg/kg body weight (bw)/day in 1983.[1] JECFA had also

set a temporary ADI of 0.075 mg/kg bw/day.[1] However, JECFA later withdrew this temporary

ADI in 1987, citing inadequate toxicological data.[1][2]
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A significant turning point in the European Union was the 2010 re-evaluation by the EFSA

Panel on Food Additives and Nutrient Sources added to Food (ANS). The Panel concluded that

it could not determine the safety of Brown FK due to deficiencies in the available toxicity

database.[1] Specifically, the Panel noted uncertainties surrounding the No-Observed-Adverse-

Effect Levels (NOAELs) from chronic toxicity and carcinogenicity studies in rats and the lack of

histopathological examination of lower dose groups in one of the key studies.[1] Consequently,

Brown FK was not included in the Union list of approved food additives.[3][4]

As a result, Brown FK is not approved for use in the European Union, Australia, Austria,

Canada, the United States, Japan, Switzerland, New Zealand, Norway, and Russia.[3][4] Its

use was previously permitted in the UK and Irish Republic for coloring kippers.[5]

Toxicological Profile and Safety Assessment
The safety concerns surrounding Brown FK stem from its nature as an azo dye and the

toxicological effects observed in animal studies. The primary metabolic pathway for azo dyes

involves azo-reductive fission by the gut microbiota, which breaks the azo bonds (R₁-N=N-R₂)

to form aromatic amines.[1][6] Some of these metabolites have been shown to be potentially

carcinogenic.[5]

Quantitative Toxicological Data
A number of toxicological studies have been conducted on Brown FK in various animal

models. The key quantitative data from these studies are summarized in the tables below.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) from Animal Studies
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Species Study Duration NOAEL
Equivalent to
(mg/kg
bw/day)

Key Effects
Observed at
Higher Doses

Mouse 80 weeks 0.0125% in diet 19

Reduced growth

and food

utilization,

increased organ

weights,

myocardial

fibrosis, pigment

deposition.[6][7]

Rat 2 years 0.03% in diet 15

Increased

splenic weight,

hepatic

granulomata,

pigment

deposition.[6][7]

Rat 150 days 0.1% in diet -

Myocardial

changes and

lipofuscin

deposits at 1.0%

level.[6]

Pig 24 weeks - -

Widespread

lipofuscin

deposition at all

dose levels (100,

250, and 500

mg/kg/day).[6]

Table 2: Estimated Dietary Exposure to Brown FK (EFSA, 2010)
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Population Group
Mean Exposure (mg/kg
bw/day)

95th Percentile Exposure
(mg/kg bw/day)

European Children 0.03 - 0.07 0.03 - 0.14

European Adults 0.002 - 0.07 0.007 - 0.14

Source: EFSA Journal (2010)[1]

Key Toxicological Findings
Carcinogenicity: Long-term studies in mice revealed the production of hepatic nodules.[7]

However, other long-term studies in rats and mice did not find evidence of a carcinogenic

effect at the doses tested.[6]

Cardiotoxicity: Some metabolites of Brown FK have been found to be cardiotoxic.[7] Studies

in rats demonstrated degenerative heart lesions after oral administration.[6]

Genotoxicity: One sample of Brown FK was found to be mutagenic in the absence of

metabolic activation in a bacterial assay.[6] Two of its major components, 2,4-diamino-5-(p-

sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfo-phenylazo)benzene, were mutagenic

after metabolic activation.[6]

Pigment Deposition: A consistent finding across several studies was the deposition of

pigment (lipofuscin) in various organs, including the heart, liver, and thyroid, particularly at

higher dose levels.[6]

Experimental Protocols
Detailed, step-by-step experimental protocols for the pivotal historical toxicological studies on

Brown FK are not readily available in the public domain. However, based on the descriptions in

the evaluation reports by JECFA and EFSA, the general methodologies can be outlined.

General Methodology for a Chronic
Toxicity/Carcinogenicity Study in Rats (as inferred from
evaluation summaries)
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Test Animals: Groups of weanling rats (e.g., Colworth Wistar strain) of both sexes are used.

A typical study might involve groups of 32 male and 36 female rats.[6]

Diet Preparation: The test substance, Brown FK, is incorporated into a synthetic diet at

various concentrations (e.g., 0%, 0.01%, 0.03%, 0.06%, 0.1%, and 0.5%).[6] The control

group receives the same diet without the additive.

Administration: The animals have access to their respective diets and water ad libitum for the

duration of the study (e.g., two years).[6]

Observations:

Clinical Signs: Animals are observed daily for any signs of toxicity, morbidity, and mortality.

Body Weight and Food Consumption: Body weight and food consumption are recorded

weekly for an initial period (e.g., 13 weeks) and then at regular intervals thereafter.

Haematology and Clinical Chemistry: Blood samples are collected at specified intervals

(e.g., 6, 12, 18, and 24 months) for analysis of haematological and clinical chemistry

parameters.

Pathology:

Gross Necropsy: All animals (including those that die or are euthanized during the study)

undergo a complete gross necropsy. The appearance of all organs and tissues is

recorded.

Organ Weights: The weights of major organs (e.g., liver, kidneys, spleen, heart, brain,

testes) are recorded.

Histopathology: A comprehensive set of tissues from all animals in the control and highest

dose groups is examined microscopically. Tissues from lower dose groups showing

treatment-related effects are also examined. A noted deficiency in some Brown FK
studies was the failure to conduct histopathological examinations on the lower dose

groups.[1]
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Data Analysis: Statistical methods are used to analyze the data for treatment-related effects.

The NOAEL is determined as the highest dose at which no statistically significant adverse

effects are observed.

Visualizations
Metabolic Pathway of Brown FK
The primary metabolic fate of Brown FK in the gastrointestinal tract is the reductive cleavage

of its azo bonds by the gut microbiota. This process breaks down the complex dye molecules

into smaller aromatic amines.

Brown FK (Azo Dye Mixture) Gut MicrobiotaIngestion Azo ReductaseProduces Aromatic AminesReductive Cleavage of Azo Bonds Further Metabolism (e.g., Acetylation) Excretion

Click to download full resolution via product page

Caption: Metabolic breakdown of Brown FK in the gut.

Regulatory Assessment Workflow for a Food Additive
The regulatory history of Brown FK exemplifies the rigorous, multi-step process that food

additives undergo for safety assessment.
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Caption: Food additive regulatory assessment workflow.

Conclusion
The regulatory history of Brown FK serves as a case study in the evolving understanding of

food additive safety and the importance of a robust toxicological database. While once used to

enhance the appearance of certain food products, the inability to definitively conclude on its

safety, due to data deficiencies and concerning findings in toxicological studies, has led to its

widespread prohibition. For researchers and professionals in drug development, the story of

Brown FK underscores the critical need for comprehensive safety assessments, including
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long-term toxicity, carcinogenicity, and genotoxicity studies, and the ongoing role of regulatory

bodies in protecting public health through rigorous scientific evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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